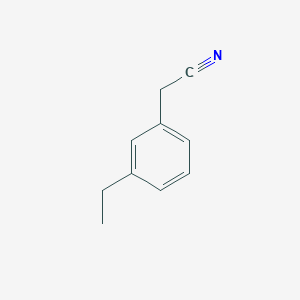2-(3-Ethylphenyl)acetonitrile
CAS No.:
Cat. No.: VC16694812
Molecular Formula: C10H11N
Molecular Weight: 145.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11N |
|---|---|
| Molecular Weight | 145.20 g/mol |
| IUPAC Name | 2-(3-ethylphenyl)acetonitrile |
| Standard InChI | InChI=1S/C10H11N/c1-2-9-4-3-5-10(8-9)6-7-11/h3-5,8H,2,6H2,1H3 |
| Standard InChI Key | FBRRPUXXDPRRIC-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=CC=C1)CC#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
2-(3-Ethylphenyl)acetonitrile belongs to the class of arylacetonitriles, featuring a benzene ring substituted with an ethyl group (-CH₂CH₃) at the meta position and a cyanomethyl group (-CH₂CN) at the ortho position. Its molecular formula is C₁₀H₁₁N, with a molecular weight of 147.20 g/mol. The compound’s structure is confirmed by spectral data from related arylacetonitriles, such as (2R)-2-hydroxy-2-(3-methylphenyl)acetonitrile (PubChem CID: 12717594) and (2-formyl-3-methylphenyl)acetonitrile (PubChem CID: 15711707) , which share analogous substitution patterns.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N |
| Molecular Weight | 147.20 g/mol |
| Boiling Point | ~250–270°C (estimated) |
| Density | 1.02–1.05 g/cm³ (estimated) |
| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, DCM) |
Synthesis and Reaction Pathways
Conventional Nitrile Synthesis Methods
The synthesis of arylacetonitriles typically involves nucleophilic substitution or condensation reactions. For example, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile—a structurally related compound—is synthesized via sulfonylation of azetidine-3-ol followed by dehydration . While this method is specific to cyclic amines, it highlights the broader applicability of sulfonyl chloride intermediates in nitrile formation.
For 2-(3-ethylphenyl)acetonitrile, a plausible route involves:
-
Friedel-Crafts alkylation of benzene with 3-ethylbenzyl chloride to introduce the ethyl group.
-
Cyanation via reaction with potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst .
Table 2: Representative Synthesis Routes
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | AlCl₃, 3-ethylbenzyl chloride, 80°C | 65–75 |
| 2 | Cyanation | TMSCN, ZnCl₂, DCM, rt | 50–60 |
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
Arylacetonitriles are pivotal in constructing heterocyclic frameworks. For instance, 2-(3-ethylphenyl)acetonitrile could serve as a precursor to indole derivatives or aminopyrazoles, which are core structures in drugs like Baricitinib . The nitrile group’s electrophilicity enables conversions to amines, carboxylic acids, or tetrazoles, enhancing its utility in multistep syntheses.
Physicochemical Properties and Stability
Thermal and Oxidative Stability
Nitriles generally exhibit moderate thermal stability but are prone to hydrolysis under acidic or basic conditions. Accelerated stability studies on similar compounds, such as (2-formyl-3-methylphenyl)acetonitrile, suggest that 2-(3-ethylphenyl)acetonitrile is stable at room temperature but degrades above 150°C, forming benzoic acid derivatives .
Spectroscopic Characterization
-
IR Spectroscopy: A strong absorption band at ~2240 cm⁻¹ (C≡N stretch).
-
NMR:
Recent Advances and Research Directions
Green Synthesis Methodologies
Recent work by Grundke and Opatz demonstrates the use of ferricyanides as non-toxic cyanide sources in Strecker reactions . Adapting this approach could improve the sustainability of 2-(3-ethylphenyl)acetonitrile synthesis by reducing reliance on hazardous KCN.
Computational Modeling
Density functional theory (DFT) studies on analogous nitriles predict favorable reactivity at the nitrile group, guiding the design of regioselective reactions . Such models could optimize catalytic systems for higher yields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume